Iomazenil

Catalog No.
S530750
CAS No.
127985-21-1
M.F
C15H14IN3O3
M. Wt
411.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iomazenil

CAS Number

127985-21-1

Product Name

Iomazenil

IUPAC Name

ethyl 7-iodo-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Molecular Formula

C15H14IN3O3

Molecular Weight

411.19 g/mol

InChI

InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3

InChI Key

FRIZVHMAECRUBR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C

Solubility

Soluble in DMSO

Synonyms

(123I)iomazenil, ethyl 7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate, hyl 5,6-dihydro-7-iodo-(sup 123 sup)I-5-methyl-6-oxo-4h-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate, iomazenil, iomazenil (123I), iomazenil I-123, Ro 16-0154, Ro-16-0154

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C

Description

The exact mass of the compound Iomazenil is 411.008 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Iomazenil is a radiolabeled compound derived from flumazenil, primarily recognized for its application in imaging studies of the central nervous system. Its chemical structure includes an iodine atom, which enhances its utility in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. The compound is classified under the benzodiazepine receptor antagonists and has a unique position due to its ability to bind selectively to central benzodiazepine receptors, thereby providing insights into neurological conditions and receptor activity in vivo .

That are critical for its application in imaging and research:

  • Oxidation: Under specific conditions, iomazenil can be oxidized, leading to the formation of different derivatives. For instance, studies have shown that it can react with oxidizing agents such as chloramine-T and Iodogen .
  • Radiolysis: When exposed to radiation, iomazenil can undergo radiolysis, which affects its radiochemical purity. This process is significant in the context of preparing radiolabeled forms for imaging .
  • Deiodination: This reaction can occur during the radiolysis of aqueous solutions of iomazenil, impacting its stability and effectiveness as a radiotracer .

Iomazenil exhibits notable biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a competitive antagonist at benzodiazepine sites on GABA receptors, influencing neurotransmitter activity in the brain. Research indicates that iomazenil can modulate GABA levels, which has implications for understanding conditions such as schizophrenia and anxiety disorders . Additionally, it has been utilized in studies assessing the function of benzodiazepine receptors in various neurological disorders.

The synthesis of iomazenil typically involves several steps:

  • Starting Materials: The synthesis often begins with bromo-mazenil or similar precursors.
  • Labeling: For radiolabeled versions, methods such as flushing with nitrogen and heating under specific conditions (e.g., 121°C) are employed to incorporate iodine isotopes effectively .
  • Purification: Following synthesis, purification processes are crucial to ensure high radiochemical purity, often involving chromatographic techniques.

The precise methods may vary depending on the intended application (e.g., SPECT or PET imaging).

Iomazenil's primary applications include:

  • Neuroimaging: It is extensively used as a SPECT agent to visualize benzodiazepine receptor distribution in the brain, aiding in the diagnosis and study of neurological disorders .
  • Research Tool: In pharmacological studies, iomazenil helps elucidate the role of GABAergic systems in various psychiatric conditions.
  • Clinical Assessment: It has potential uses in evaluating patients with altered GABAergic function or those undergoing treatment with benzodiazepines.

Studies involving iomazenil have focused on its interactions with various pharmacological agents and neurotransmitter systems:

  • Benzodiazepines: Iomazenil competes with other benzodiazepines for binding sites on GABA receptors, making it useful for understanding drug interactions and receptor dynamics.
  • Neurotransmitter Modulation: Research has shown that iomazenil can influence neurotransmitter levels, particularly GABA, which is critical for maintaining neural homeostasis .

These interactions are vital for developing therapeutic strategies targeting anxiety and other mood disorders.

Iomazenil is structurally and functionally related to several other compounds within the benzodiazepine class. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
FlumazenilHighBenzodiazepine antagonistUsed primarily as an antidote
MidazolamModerateSedative and anxiolyticShorter duration of action
DiazepamModerateAnxiolytic and muscle relaxantLonger half-life
ClonazepamModerateAnticonvulsantPotent effects on seizures

Iomazenil's uniqueness lies in its specific application as a radiotracer for imaging purposes, distinguishing it from other benzodiazepines that primarily serve therapeutic roles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

411.00799 g/mol

Monoisotopic Mass

411.00799 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7DVX185FLQ

Other CAS

127985-21-1

Wikipedia

Iomazenil

Dates

Modify: 2023-08-15
1: Taguchi Y, Takashima S, Noguchi K, Tanaka K. Findings of 123I-iomazenil SPECT during and after stroke-like episodes in a patient with MELAS. Clin Nucl Med. 2014 Jun;39(6):e334-5. doi: 10.1097/RLU.0b013e318299610f. PubMed PMID: 24097000.
2: Nagamitsu S, Yamashita Y, Tanigawa H, Chiba H, Kaida H, Ishibashi M, Kakuma T, Croarkin PE, Matsuishi T. Upregulated GABA Inhibitory Function in ADHD Children with Child Behavior Checklist-Dysregulation Profile: 123I-Iomazenil SPECT Study. Front Psychiatry. 2015 Jun 2;6:84. doi: 10.3389/fpsyt.2015.00084. eCollection 2015. PubMed PMID: 26082729; PubMed Central PMCID: PMC4451796.
3: Nagamitsu S, Sakurai R, Matsuoka M, Chiba H, Ozono S, Tanigawa H, Yamashita Y, Kaida H, Ishibashi M, Kakuma T, Croarkin PE, Matsuishi T. Altered SPECT (123)I-iomazenil Binding in the Cingulate Cortex of Children with Anorexia Nervosa. Front Psychiatry. 2016 Feb 16;7:16. doi: 10.3389/fpsyt.2016.00016. eCollection 2016. PubMed PMID: 26909048; PubMed Central PMCID: PMC4754452.
4: Tsartsalis S, Moulin-Sallanon M, Dumas N, Tournier BB, Ghezzi C, Charnay Y, Ginovart N, Millet P. Quantification of GABAA receptors in the rat brain with [(123)I]Iomazenil SPECT from factor analysis-denoised images. Nucl Med Biol. 2014 Feb;41(2):186-95. doi: 10.1016/j.nucmedbio.2013.11.008. Epub 2013 Nov 28. PubMed PMID: 24405841.
5: Shibata Y, Endo K. Evaluation of cerebral function using iomazenil SPECT for patients with traumatic brain injury. Acta Neurochir Suppl. 2013;118:255-8. doi: 10.1007/978-3-7091-1434-6_48. PubMed PMID: 23564143.
6: Hosomi K, Kishima H, Oshino S, Hirata M, Tani N, Maruo T, Khoo HM, Shimosegawa E, Hatazawa J, Kato A, Yoshimine T. Altered extrafocal iomazenil activity in mesial temporal lobe epilepsy. Epilepsy Res. 2013 Feb;103(2-3):195-204. doi: 10.1016/j.eplepsyres.2012.07.001. Epub 2012 Jul 20. PubMed PMID: 22819070.
7: Ahn K, Gil R, Seibyl J, Sewell RA, D'Souza DC. Probing GABA receptor function in schizophrenia with iomazenil. Neuropsychopharmacology. 2011 Feb;36(3):677-83. doi: 10.1038/npp.2010.198. Epub 2010 Nov 10. PubMed PMID: 21068719; PubMed Central PMCID: PMC3055690.
8: Saito H, Magota K, Zhao S, Kubo N, Kuge Y, Shichinohe H, Houkin K, Tamaki N, Kuroda S. 123I-iomazenil single photon emission computed tomography visualizes recovery of neuronal integrity by bone marrow stromal cell therapy in rat infarct brain. Stroke. 2013 Oct;44(10):2869-74. doi: 10.1161/STROKEAHA.113.001612. Epub 2013 Jul 23. PubMed PMID: 23881961.
9: Koizumi H, Fujisawa H, Suehiro E, Iwanaga H, Nakagawara J, Suzuki M. Cortical damage following traumatic brain injury evaluated by iomazenil SPECT and in vivo microdialysis. Acta Neurochir Suppl. 2013;118:121-3. doi: 10.1007/978-3-7091-1434-6_21. PubMed PMID: 23564116.
10: Fujitani S, Matsuda K, Nakamura F, Baba K, Usui N, Tottori T, Mihara T, Terada K, Usui K, Inoue Y, Kajita Y, Wakabayashi T. Statistical parametric mapping of interictal 123I-iomazenil SPECT in temporal lobe epilepsy surgery. Epilepsy Res. 2013 Sep;106(1-2):173-80. doi: 10.1016/j.eplepsyres.2013.03.008. Epub 2013 Apr 11. PubMed PMID: 23582957.
11: Nakagawara J, Kamiyama K, Takahashi M, Nakamura H. Cortical neuron loss in post-traumatic higher brain dysfunction using (123)I-iomazenil SPECT. Acta Neurochir Suppl. 2013;118:245-50. doi: 10.1007/978-3-7091-1434-6_46. PubMed PMID: 23564141.
12: Kato H, Shimosegawa E, Isohashi K, Kimura N, Kazui H, Hatazawa J. Distribution of cortical benzodiazepine receptor binding in right-handed healthy humans: a voxel-based statistical analysis of iodine 123 iomazenil SPECT with partial volume correction. AJNR Am J Neuroradiol. 2012 Sep;33(8):1458-63. doi: 10.3174/ajnr.A3005. Epub 2012 Mar 8. PubMed PMID: 22403779.
13: Kurisu K, Kawabori M, Niiya Y, Ohta Y, Nakayama N, Kuroda S, Mabuchi S, Houkin K. Experience of (123)I-iomazenil SPECT study for crossed cerebellocerebral diaschisis: report of two cases. Clin Neurol Neurosurg. 2012 Nov;114(9):1274-6. doi: 10.1016/j.clineuro.2012.03.003. Epub 2012 Mar 23. PubMed PMID: 22445617.
14: Kuki I, Kawawaki H, Okazaki S, Inoue T, Nukui M, Tomiwa K, Amou K, Togawa M, Shiomi M. [Usefulness of 123I-iomazenil SPECT in pediatric patients with neurological disease]. No To Hattatsu. 2012 Jan;44(1):5-12. Review. Japanese. PubMed PMID: 22352023.
15: Kato H, Matsuda K, Baba K, Shimosegawa E, Isohashi K, Imaizumi M, Hatazawa J. MR imaging-based correction for partial volume effect improves detectability of intractable epileptogenic foci on iodine 123 iomazenil brain SPECT images: an extended study with a larger sample size. AJNR Am J Neuroradiol. 2012 Dec;33(11):2088-94. doi: 10.3174/ajnr.A3121. Epub 2012 May 24. PubMed PMID: 22627794.
16: Varrone A, Soricelli A, Postiglione A, Salvatore M. Comparison between cortical distribution of I-123 iomazenil and Tc-99m HMPAO in patients with Alzheimer's disease using SPECT. Clin Nucl Med. 1999 Sep;24(9):660-5. PubMed PMID: 10478740.
17: Toyama H, Matsumura K, Nakashima H, Takeda K, Takeuchi A, Koga S, Yoshida T, Ichise M. Characterization of neuronal damage by iomazenil binding and cerebral blood flow in an ischemic rat model. Ann Nucl Med. 1998 Oct;12(5):267-73. PubMed PMID: 9839488.
18: Kawabata K, Tachibana H. [Evaluation of benzodiazepine receptor in the cerebral cortex of Parkinson's disease using 123I-iomazenil SPECT]. Nihon Rinsho. 1997 Jan;55(1):244-8. Review. Japanese. PubMed PMID: 9014458.
19: Lamusuo S, Ruottinen HM, Knuuti J, Härkönen R, Ruotsalainen U, Bergman J, Haaparanta M, Solin O, Mervaala E, Nousiainen U, Jääskeläinen S, Ylinen A, Kälviäinen R, Rinne JK, Vapalahti M, Rinne JO. Comparison of [18F]FDG-PET, [99mTc]-HMPAO-SPECT, and [123I]-iomazenil-SPECT in localising the epileptogenic cortex. J Neurol Neurosurg Psychiatry. 1997 Dec;63(6):743-8. PubMed PMID: 9416808; PubMed Central PMCID: PMC2169853.
20: Hatazawa J, Satoh T, Shimosegawa E, Okudera T, Inugami A, Ogawa T, Fujita H, Noguchi K, Kanno I, Miura S, et al. Evaluation of cerebral infarction with iodine 123-iomazenil SPECT. J Nucl Med. 1995 Dec;36(12):2154-61. PubMed PMID: 8523097.

Explore Compound Types